molecular formula C18H22ClN3O B2926392 3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2034556-93-7

3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No. B2926392
CAS RN: 2034556-93-7
M. Wt: 331.84
InChI Key: UZBPAHHEACCYBB-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, also known as 3-CMC, is a synthetic cathinone that belongs to the class of substituted phenethylamines. 3-CMC is a designer drug and has gained popularity in recent years due to its psychoactive effects. It is a potent stimulant and is known to induce euphoria, increased sociability, and heightened alertness. The chemical structure of 3-CMC is similar to other cathinones such as mephedrone and methcathinone.

Scientific Research Applications

Receptor Ligand Selectivity and Molecular Interaction

Dopamine D4 Receptor Ligands

Research into similar compounds has demonstrated their potential as selective high-affinity ligands for human dopamine D4 receptors, which could have implications for developing treatments for psychiatric disorders. These studies have explored structure-activity relationships to enhance selectivity and affinity for dopamine receptors (Rowley et al., 1997).

CB1 Cannabinoid Receptor Antagonists

Analogs have been studied for their interaction with the CB1 cannabinoid receptor, where detailed molecular docking and interaction analyses have been conducted. These insights are valuable for the development of antagonists for therapeutic use, particularly in conditions where modulation of the CB1 receptor is beneficial (Shim et al., 2002).

Anticancer and Antimicrobial Applications

Anticancer and Antimicrobial Agents

A study on the synthesis and molecular docking of novel compounds incorporating the pyrazole moiety showed promising anticancer and antimicrobial activities. Such compounds could potentially contribute to overcoming microbial resistance to pharmaceutical drugs and offer new avenues for cancer treatment (Katariya et al., 2021).

Molecular Docking and Structure-Activity Relationship

Molecular Docking Studies

The synthesis and study of related compounds have involved molecular docking to assess their interaction with biological targets. These studies help in understanding the potential therapeutic applications of these compounds, focusing on their antibacterial and anticancer properties (Sivakumar et al., 2021).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-21-11-9-17(20-21)15-5-3-10-22(13-15)18(23)8-7-14-4-2-6-16(19)12-14/h2,4,6,9,11-12,15H,3,5,7-8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBPAHHEACCYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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